![molecular formula C46H28N2O4S B13648148 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13648148.png)
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde is an organic compound with a complex structure It is characterized by the presence of multiple benzaldehyde groups and a benzothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 3,5-bis(4-formylphenyl)phenyl with 2,1,3-benzothiadiazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets. The compound’s benzothiadiazole core can interact with electron-rich sites in biological molecules, leading to various biochemical effects. Additionally, the aldehyde groups can form covalent bonds with nucleophilic sites, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-formylphenyl)benzene: Similar structure with three formylphenyl groups attached to a benzene ring.
4,4’-Bis(4-formylphenyl)biphenyl: Contains two formylphenyl groups attached to a biphenyl core.
2,1,3-Benzothiadiazole derivatives: Various derivatives with different substituents on the benzothiadiazole core.
Uniqueness
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde is unique due to its combination of multiple formylphenyl groups and a benzothiadiazole core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C46H28N2O4S |
|---|---|
Molecular Weight |
704.8 g/mol |
IUPAC Name |
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C46H28N2O4S/c49-25-29-1-9-33(10-2-29)37-19-38(34-11-3-30(26-50)4-12-34)22-41(21-37)43-17-18-44(46-45(43)47-53-48-46)42-23-39(35-13-5-31(27-51)6-14-35)20-40(24-42)36-15-7-32(28-52)8-16-36/h1-28H |
InChI Key |
NSHYJEFNSVGUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C4=NSN=C34)C5=CC(=CC(=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13648068.png)
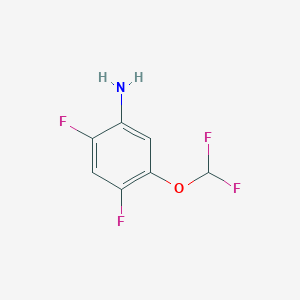
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13648072.png)
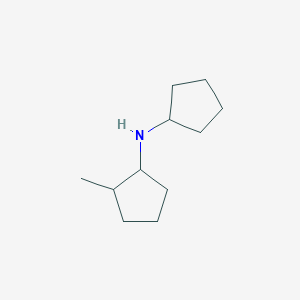
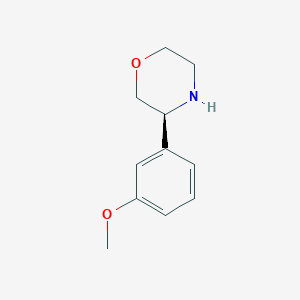
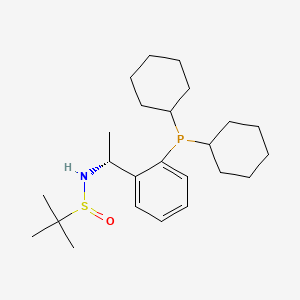
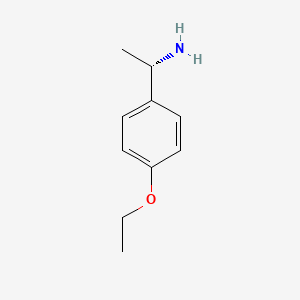
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B13648100.png)
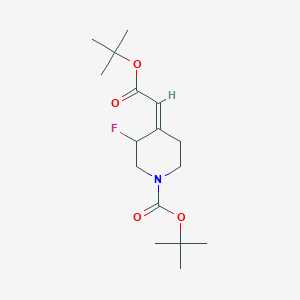
![N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine](/img/structure/B13648123.png)
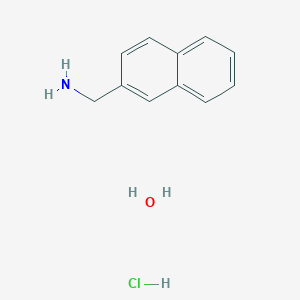
![3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13648137.png)
